1-Naphthol, 5,6,7,8-tetrachloro-
Description
Structure
3D Structure
Properties
CAS No. |
32375-22-7 |
|---|---|
Molecular Formula |
C10H4Cl4O |
Molecular Weight |
281.9 g/mol |
IUPAC Name |
5,6,7,8-tetrachloronaphthalen-1-ol |
InChI |
InChI=1S/C10H4Cl4O/c11-7-4-2-1-3-5(15)6(4)8(12)10(14)9(7)13/h1-3,15H |
InChI Key |
ODGPKGZUDXMZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Contextualization Within Halogenated Naphthol Chemistry
Halogenated naphthols are a class of organic compounds characterized by a naphthalene (B1677914) ring system substituted with one or more halogen atoms and at least one hydroxyl (-OH) group. The number and position of these substituents dramatically influence the compound's physical, chemical, and biological properties. The introduction of chlorine atoms, as seen in 1-Naphthol (B170400), 5,6,7,8-tetrachloro-, significantly impacts the molecule's electron distribution, lipophilicity, and reactivity.
The synthesis of halogenated naphthols can be achieved through various methods, including the direct halogenation of naphthols or the hydroxylation of halogenated naphthalenes. The chlorination of naphthols is a key process, often yielding a mixture of isomers depending on the reaction conditions and the starting material. For instance, studies on the chlorination of 2-naphthol (B1666908) have provided insights into the mechanisms of electrophilic substitution on the naphthalene ring, a fundamental concept in organic chemistry.
The presence of multiple chlorine atoms on the saturated ring of the naphthalene core in 1-Naphthol, 5,6,7,8-tetrachloro- makes it a unique member of this class. Its structure suggests a potential for distinct chemical behavior compared to naphthols where the chlorine atoms are located on the aromatic ring.
Historical Perspectives on Its Academic Investigation
The academic investigation of 1-Naphthol (B170400), 5,6,7,8-tetrachloro- is intrinsically linked to the study of the metabolism of polychlorinated naphthalenes (PCNs). PCNs are a group of synthetic chemicals that were historically used in various industrial applications and are now recognized as persistent organic pollutants.
A pivotal study in the history of this compound was conducted by Ruzo and colleagues in 1976. Their research focused on the metabolism of 1,2,3,4-tetrachloronaphthalene (B75306) in pigs. They discovered that this particular tetrachloronaphthalene isomer is metabolized in the body to form hydroxylated derivatives, namely 5,6,7,8-tetrachloro-1-naphthol and 5,6,7,8-tetrachloro-2-naphthol. ontosight.aifood.gov.uk This finding was significant as it identified a metabolic pathway for a prominent environmental contaminant and brought 1-Naphthol, 5,6,7,8-tetrachloro- to the attention of the scientific community as a specific biomarker for exposure to its parent compound.
Further research into the metabolism of other chlorinated naphthalenes has reinforced the understanding that hydroxylation is a common metabolic fate for these compounds. ontosight.ai However, dedicated studies focusing solely on the synthesis, properties, and applications of isolated 1-Naphthol, 5,6,7,8-tetrachloro- remain limited in the published scientific literature.
Research Significance and Interdisciplinary Relevance in Advanced Chemical Studies
Established Synthetic Routes and Mechanistic Considerations
Direct and selective synthesis of 1-Naphthol, 5,6,7,8-tetrachloro- is not extensively documented in the scientific literature, suggesting that its preparation is not a trivial matter. The primary challenge lies in the exhaustive chlorination of the non-aromatic portion of a naphthol or a suitable precursor while preserving the integrity of the molecule. Therefore, a discussion of established synthetic routes must often be extrapolated from more general methodologies for the halogenation of naphthols and related substrates.
Precursor Design and Transformation Pathways in Polyhalogenated Naphthol Synthesis
Given the difficulties in direct tetrachlorination of the saturated ring of 1-naphthol, a more plausible approach involves the synthesis of a polychlorinated precursor that can be subsequently converted to the target naphthol. A logical precursor would be 5,6,7,8-tetrachloro-1-tetralone. The synthesis of this intermediate, however, is not straightforward.
The synthesis of 1-tetralone (B52770) itself is well-established, often proceeding through the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its derivatives. researchgate.netgoogle.com The challenge lies in the subsequent exhaustive chlorination of the non-aromatic ring. General methods for the α-halogenation of ketones are known, typically proceeding via an enol or enolate intermediate. tandfonline.com However, achieving tetrachlorination at the C5, C6, C7, and C8 positions of 1-tetralone is not a standard transformation and would likely require harsh reaction conditions, potentially leading to a mixture of products and undesired side reactions.
A hypothetical pathway could involve the high-temperature chlorination of 1-tetralone with chlorine gas, possibly under UV irradiation or in the presence of a radical initiator to facilitate substitution on the saturated alkyl chain. Such reactions are known for the perchlorination of alkanes but are difficult to control. ircwash.org
Once the hypothetical 5,6,7,8-tetrachloro-1-tetralone is obtained, its conversion to 1-Naphthol, 5,6,7,8-tetrachloro- could be achieved through aromatization. The aromatization of α-tetralones to naphthols is a known transformation and can be accomplished using various reagents and conditions. wikipedia.orglibretexts.orgresearchgate.net For example, heating the tetralone with an acid catalyst can induce aromatization. researchgate.net Alternatively, dehydrogenation using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures is a common method for the aromatization of hydroaromatic compounds. wikipedia.org
Novel Approaches in 1-Naphthol, 5,6,7,8-tetrachloro- Synthesis
Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods. While no specific novel methods for the synthesis of 1-Naphthol, 5,6,7,8-tetrachloro- have been reported, advancements in catalytic chlorination and green chemistry offer potential avenues for future exploration.
Catalytic Methods for Tetrachlorination and Related Reactions
Catalytic methods for the chlorination of aromatic compounds have seen significant development. Organocatalysis, for example, has been employed for the asymmetric chlorinative dearomatization of naphthols, leading to chiral naphthalenones. nih.govnih.gov While this demonstrates the power of catalysis in controlling chlorination reactions, the focus has been on the aromatic ring and the introduction of a single chlorine atom.
For the tetrachlorination of the saturated ring, a catalytic system would need to activate the C-H bonds of the cyclohexane (B81311) moiety of a tetralone precursor. This could potentially involve transition metal catalysts capable of C-H activation and subsequent halogenation. Research into the catalytic chlorination of phenols has identified various organocatalysts that can tune the reactivity of sulfuryl chloride, allowing for selective chlorination of diverse aromatic compounds. beilstein-journals.org Adapting such systems for the exhaustive chlorination of a non-aromatic ring remains a significant research challenge.
The synthesis of octachloronaphthalene (B52695) through the chlorination of naphthalene (B1677914) with chlorine gas in the presence of a metal catalyst like iron or zinc has been reported. google.com This suggests that metal catalysis can facilitate exhaustive chlorination, although controlling it to achieve selective tetrachlorination of a partially saturated ring system would be difficult.
Application of Sustainable Chemistry Principles in Synthetic Design
The principles of sustainable or "green" chemistry are increasingly influencing synthetic route design. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.
In the context of halogenation, environmentally benign methods are being developed. For example, the use of hydrogen peroxide in combination with alkali metal halides in an aqueous micellar medium provides a greener alternative for the halogenation of naphthols. rsc.org Another approach utilizes Oxone and sodium chloride for the chlorinative dearomatization of arenols under mild conditions. rsc.org
The development of a sustainable synthesis for 1-Naphthol, 5,6,7,8-tetrachloro- would necessitate avoiding the use of large excesses of hazardous reagents like chlorine gas and chlorinated solvents. A potential green route could involve the catalytic use of a recyclable chlorinating agent in a non-toxic solvent. The transformation of arylboronic acids into phenols using a biodegradable deep eutectic solvent as a catalyst is an example of a sustainable approach to phenol (B47542) synthesis that could be adapted for the final step of a multi-step synthesis. researchgate.netnih.gov
Synthesis of Structurally Related Polyhalogenated Naphthol Derivatives
While the synthesis of 1-Naphthol, 5,6,7,8-tetrachloro- is challenging, the synthesis of other polyhalogenated naphthol derivatives, particularly those with chlorine atoms on the aromatic ring, is more established. These syntheses often rely on the inherent reactivity of the naphthalene core.
For example, the synthesis of polyhalogenated 1,8-naphthalimides, which can be precursors to other naphthalene derivatives, has been achieved through the halogenation of activated aromatic substrates. acs.org The bromination of N-(2-ethylhexyl)-3-amino-1,8-naphthalimide proceeds readily in acetic acid to yield the 4-bromo derivative in high yield. acs.org
The synthesis of various 1-naphthol derivatives bearing multiple halogen substituents on the aromatic rings has also been reported. These syntheses often involve multi-step sequences, including Diels-Alder reactions, aromatization, and subsequent halogenation reactions. acs.org
The synthesis of octachloronaphthalene, the perchlorinated analogue of naphthalene, is achieved by exhaustive chlorination of naphthalene. google.comnih.gov This highlights that under forcing conditions, complete chlorination of the entire naphthalene system is possible.
The table below summarizes some examples of synthetic methods for halogenated naphthol precursors and related compounds, providing a context for the challenges involved in the synthesis of the target molecule.
| Precursor/Related Compound | Synthetic Method | Key Reagents | Reference |
| 2-Methyl-1-naphthol | Dehydrogenation of 1-tetralone | Methanol (B129727), High Temperature | google.com |
| 6-Methoxy-1-naphthol | Bromination followed by dehydrobromination of 6-methoxy-1-tetralone | Bromine, Dehydrobrominating agent | rsc.org |
| Chiral Naphthalenones | Organocatalytic asymmetric chlorinative dearomatization of naphthols | (DHQD)₂PHAL, DCDMH | nih.gov |
| Halogenated Naphthols | Halogenation in aqueous micellar media | H₂O₂, KBr/KCl/KI, CTAB | rsc.org |
| Octachloronaphthalene | Exhaustive chlorination of naphthalene | Cl₂, Fe or Zn catalyst | google.com |
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of 1-Naphthol, 5,6,7,8-tetrachloro- in substitution reactions is dictated by the electronic properties of the naphthol ring system, which is significantly modulated by its substituents.
Investigation of Reactive Sites and Selectivity
The primary reactive sites for electrophilic attack on the 1-Naphthol, 5,6,7,8-tetrachloro- molecule are the positions on the aromatic ring activated by the hydroxyl group. The -OH group is a powerful activating group and an ortho-, para-director. In the case of 1-naphthol, this directs electrophiles to the 2- and 4-positions. The position para to the hydroxyl group (position 4) is typically the most favored site for substitution due to reduced steric hindrance compared to the ortho- position (position 2). The presence of the electron-withdrawing chlorine atoms on the adjacent saturated ring has a deactivating effect on the aromatic ring, but the influence of the hydroxyl group remains dominant in directing the regioselectivity of electrophilic substitution.
Nucleophilic substitution reactions, particularly the displacement of the hydroxyl group or one of the chlorine atoms, are generally more challenging to achieve. The carbon-chlorine bonds in the tetrachlorinated ring are typically strong and resistant to nucleophilic attack unless activated by specific reaction conditions or neighboring group participation.
Influence of Halogen Substituents on Aromatic Reactivity
The four chlorine atoms on the 5,6,7, and 8 positions exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the entire naphthalene ring system towards electrophilic aromatic substitution, making the reactions slower compared to unsubstituted 1-naphthol. However, the activating and directing influence of the hydroxyl group is strong enough to overcome this deactivation, allowing for controlled substitutions at the 2- and 4-positions. The steric bulk of the perchloro-substituted saturated ring can also play a role in the selectivity of the reactions, potentially favoring substitution at the less hindered 4-position.
Oxidation and Reduction Pathways
The redox chemistry of 1-Naphthol, 5,6,7,8-tetrachloro- is a key aspect of its chemical profile, with potential applications in various fields.
Electrochemical Behavior and Redox Potential Studies
The electrochemical behavior of phenolic compounds is well-documented, and 1-Naphthol, 5,6,7,8-tetrachloro- is expected to undergo oxidation of its hydroxyl group. The redox potential for this process would be influenced by the electron-withdrawing nature of the chlorine substituents. Generally, electron-withdrawing groups make the oxidation of the phenol more difficult, resulting in a higher oxidation potential compared to unsubstituted 1-naphthol. Detailed electrochemical studies would be necessary to precisely quantify this effect and determine the exact redox potentials.
Catalytic Hydrogenation and Dehalogenation Reaction Mechanisms
Catalytic hydrogenation of 1-Naphthol, 5,6,7,8-tetrachloro- can proceed through two main pathways: hydrogenation of the aromatic ring and hydrogenolysis of the carbon-chlorine bonds (dehalogenation). The specific outcome depends heavily on the choice of catalyst, solvent, and reaction conditions. For instance, catalysts like palladium on carbon (Pd/C) are often effective for dehalogenation, while rhodium or ruthenium catalysts might favor ring hydrogenation.
The mechanism of catalytic dehalogenation typically involves the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis to replace the chlorine atom with a hydrogen atom. Stepwise dehalogenation could potentially be achieved by carefully controlling the reaction conditions, leading to partially dehalogenated intermediates.
Derivatization Chemistry for Functionalization and Molecular Diversification
The functional groups present in 1-Naphthol, 5,6,7,8-tetrachloro- provide avenues for a variety of derivatization reactions, enabling the synthesis of a wide range of new molecules. The primary site for derivatization is the hydroxyl group, which can be readily converted into ethers, esters, and other functional groups through standard synthetic methodologies.
For example, etherification can be achieved by reacting the naphthol with an alkyl halide in the presence of a base. Esterification can be carried out using an acyl chloride or an acid anhydride (B1165640). These derivatizations not only modify the physical and chemical properties of the parent molecule but also allow for its incorporation into larger molecular frameworks or for the introduction of specific functionalities for various applications.
Esterification and Etherification Reactions of the Hydroxyl Group
The hydroxyl group of 1-Naphthol, 5,6,7,8-tetrachloro- is a prime site for functionalization through esterification and etherification reactions. These transformations are crucial for modifying the compound's physical and chemical properties.
Esterification:
The formation of esters from 1-Naphthol, 5,6,7,8-tetrachloro- can be achieved through several standard methods, with the Fischer-Speier esterification being a common approach. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the treatment of the naphthol with a carboxylic acid. The reaction proceeds by protonation of the carboxylic acid, which is then attacked by the nucleophilic hydroxyl group of the naphthol. The strong electron-withdrawing effect of the tetrachlorinated ring is expected to increase the acidity of the naphtholic proton, making the hydroxyl group a better nucleophile in its deprotonated form.
A general reaction scheme for the Fischer-Speier esterification is as follows:
1-Naphthol, 5,6,7,8-tetrachloro- + R-COOH ⇌ 1-Naphthyl, 5,6,7,8-tetrachloro- ester + H₂O
Alternatively, for more sensitive substrates or to achieve higher yields, the use of acyl chlorides or anhydrides in the presence of a base is a highly effective method. This approach avoids the equilibrium limitations of the Fischer esterification. The reaction with an acyl chloride, for instance, is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct.
For highly fluorinated phenols, such as pentafluorophenol, esterification is readily achieved using dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) as coupling agents. researchgate.net These methods could be adapted for 1-Naphthol, 5,6,7,8-tetrachloro-, particularly for the synthesis of activated esters.
Interactive Data Table: Representative Esterification Reactions
| Reactant | Reagent | Catalyst/Conditions | Product |
| 1-Naphthol, 5,6,7,8-tetrachloro- | Acetic Anhydride | Pyridine, room temp. | 5,6,7,8-Tetrachloro-1-naphthyl acetate |
| 1-Naphthol, 5,6,7,8-tetrachloro- | Benzoyl Chloride | Triethylamine, CH₂Cl₂, 0 °C to r.t. | 5,6,7,8-Tetrachloro-1-naphthyl benzoate |
| 1-Naphthol, 5,6,7,8-tetrachloro- | Benzoic Acid | H₂SO₄ (cat.), Toluene, reflux | 5,6,7,8-Tetrachloro-1-naphthyl benzoate |
Etherification:
Etherification of the hydroxyl group can be readily accomplished via the Williamson ether synthesis. This method involves the deprotonation of the naphthol with a strong base, such as sodium hydride (NaH), to form the corresponding naphthoxide salt. This highly nucleophilic anion then undergoes an Sₙ2 reaction with an alkyl halide to yield the ether. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being preferred.
The general scheme for the Williamson ether synthesis is:
1-Naphthol, 5,6,7,8-tetrachloro- + NaH → 5,6,7,8-Tetrachloro-1-naphthoxide + H₂
5,6,7,8-Tetrachloro-1-naphthoxide + R-X → 1-Alkoxy-5,6,7,8-tetrachloronaphthalene + NaX
The reactivity of the alkyl halide (R-X) follows the typical Sₙ2 trend (methyl > primary > secondary).
Interactive Data Table: Representative Etherification Reactions
| Reactant | Reagent | Base/Solvent | Product |
| 1-Naphthol, 5,6,7,8-tetrachloro- | Methyl Iodide | NaH / DMF | 1-Methoxy-5,6,7,8-tetrachloronaphthalene |
| 1-Naphthol, 5,6,7,8-tetrachloro- | Benzyl Bromide | K₂CO₃ / Acetone | 1-(Benzyloxy)-5,6,7,8-tetrachloronaphthalene |
| 1-Naphthol, 5,6,7,8-tetrachloro- | Ethyl Bromoacetate | NaH / THF | Ethyl 2-((5,6,7,8-tetrachloro-1-naphthyl)oxy)acetate |
Coupling Reactions for Oligomerization and Polymerization Precursors
The formation of carbon-carbon and carbon-oxygen bonds from 1-Naphthol, 5,6,7,8-tetrachloro- is essential for the synthesis of oligomers and polymers. These materials could possess interesting properties due to the presence of the bulky, chlorinated naphthalene unit.
Oxidative Coupling:
Phenols can undergo oxidative coupling to form C-C or C-O linked dimers and polymers. wikipedia.orgnih.gov For 1-Naphthol, 5,6,7,8-tetrachloro-, oxidative coupling would likely proceed through the formation of a phenoxy radical intermediate. The regioselectivity of the coupling (C-C vs. C-O) would be influenced by the steric hindrance around the hydroxyl group and the electronic distribution in the naphthalene ring. Given the substitution pattern, C-C coupling at the 2- and 4-positions of the naphthalene ring is conceivable, leading to binaphthol derivatives. These dimers can be precursors to larger oligomeric structures.
Ullmann Coupling:
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O or C-N bonds. wikipedia.orgorganic-chemistry.org The reaction of the sodium salt of 1-Naphthol, 5,6,7,8-tetrachloro- with an aryl halide in the presence of a copper catalyst could yield diaryl ethers. Symmetrical coupling of two molecules of the naphthol is also possible. The classic Ullmann reaction, which forms biaryls from aryl halides, could also be employed if the hydroxyl group is first converted to a halide. wikipedia.orgnih.gov
Suzuki Coupling:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the formation of C-C bonds. nih.govdocumentsdelivered.com To utilize 1-Naphthol, 5,6,7,8-tetrachloro- in a Suzuki coupling, it would first need to be converted into a derivative suitable for the catalytic cycle, such as a triflate or a boronic ester. For instance, reaction of the naphthol with triflic anhydride would yield the highly reactive 5,6,7,8-tetrachloro-1-naphthyl triflate. This intermediate could then be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a C-C bond at the 1-position.
A plausible reaction sequence for a Suzuki coupling is:
1-Naphthol, 5,6,7,8-tetrachloro- + (CF₃SO₂)₂O → 5,6,7,8-Tetrachloro-1-naphthyl triflate
5,6,7,8-Tetrachloro-1-naphthyl triflate + R-B(OH)₂ + Pd catalyst + Base → 1-Aryl-5,6,7,8-tetrachloronaphthalene
This methodology allows for the controlled synthesis of well-defined oligomers and precursors for polymerization.
Interactive Data Table: Representative Coupling Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Oxidative Coupling | 1-Naphthol, 5,6,7,8-tetrachloro- | - | Fe(III) or Cu(I) catalyst, O₂ | Binaphthol derivative |
| Ullmann Condensation | 5,6,7,8-Tetrachloro-1-naphthoxide | 4-Iodotoluene | CuI, Pyridine, high temp. | Diaryl ether |
| Suzuki Coupling | 5,6,7,8-Tetrachloro-1-naphthyl triflate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Arylated naphthalene |
Advanced Spectroscopic and Structural Elucidation of 1 Naphthol, 5,6,7,8 Tetrachloro
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For the structural elucidation of 1-Naphthol (B170400), 5,6,7,8-tetrachloro-, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of 1-Naphthol, 5,6,7,8-tetrachloro-, the signals from the aromatic protons on the substituted ring would provide key information. The protons at positions 2, 3, and 4 would be expected to appear as a system of coupled multiplets in the aromatic region of the spectrum (typically 6.5-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms on the adjacent ring and the hydroxyl group. The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
For illustrative purposes, the ¹H NMR spectral data for the parent compound, 1-Naphthol, shows a more complex pattern of seven aromatic protons.
Table 1: Illustrative ¹H NMR Data for 1-Naphthol
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.5 | Doublet of doublets |
| H-3 | ~7.4 | Triplet |
| H-4 | ~7.8 | Doublet |
| H-5 | ~7.5 | Doublet |
| H-6 | ~7.4 | Triplet |
| H-7 | ~7.9 | Doublet |
| H-8 | ~7.5 | Doublet of doublets |
| OH | Variable | Broad singlet |
Note: This is generalized data for 1-Naphthol and not for 1-Naphthol, 5,6,7,8-tetrachloro-.
Carbon-13 (¹³C) NMR Spectroscopy
Table 2: Illustrative ¹³C NMR Data for 1-Naphthol
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-1 | ~152 |
| C-2 | ~109 |
| C-3 | ~126 |
| C-4 | ~121 |
| C-4a | ~126 |
| C-5 | ~125 |
| C-6 | ~120 |
| C-7 | ~128 |
| C-8 | ~124 |
| C-8a | ~134 |
Note: This is generalized data for 1-Naphthol and not for 1-Naphthol, 5,6,7,8-tetrachloro-.
Chlorine-35 (³⁵Cl) NMR Spectroscopy
³⁵Cl NMR is a specialized technique that could provide direct information about the chemical environment of the chlorine atoms. As chlorine atoms in different positions on the naphthalene (B1677914) ring are chemically non-equivalent, one might expect to observe distinct signals for each chlorine atom. The chemical shifts in ³⁵Cl NMR are highly sensitive to the electronic environment. For chlorine atoms attached to an aromatic ring, the isotropic chemical shifts are typically in the range of 300 to 350 ppm. nih.govresearchgate.net However, due to the quadrupolar nature of the chlorine nucleus, the signals are often very broad, which can make detection and resolution challenging. nih.gov
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons. For 1-Naphthol, 5,6,7,8-tetrachloro-, cross-peaks would be expected between the protons on the unsubstituted aromatic ring (H-2, H-3, and H-4), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for C-2, C-3, and C-4 based on the already assigned proton signals.
Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Ratio Studies
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1-Naphthol, 5,6,7,8-tetrachloro-. This allows for the calculation of its elemental formula with high accuracy, confirming the presence of ten carbon, four hydrogen, four chlorine, and one oxygen atom. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments, which is a powerful tool for confirming the number of chlorine atoms in the molecule.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC would be used to separate 1-Naphthol, 5,6,7,8-tetrachloro- from any impurities, and the mass spectrometer would then provide a mass spectrum of the pure compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. For chlorinated aromatic compounds, common fragmentation pathways include the loss of chlorine atoms and the cleavage of the aromatic ring system. Analysis of these fragments helps to piece together the structure of the parent molecule. For instance, the fragmentation of tetrachloronaphthalenes often involves the loss of Cl and Cl₂. scispace.com
X-ray Crystallography for Solid-State Structure Determination
While no specific crystal structure data for 1-Naphthol, 5,6,7,8-tetrachloro- is publicly available, the general principles of X-ray crystallography are well-established for determining the structures of organic molecules.
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
The crystal packing of 1-Naphthol, 5,6,7,8-tetrachloro- is anticipated to be a complex interplay of several non-covalent interactions, primarily driven by the presence of multiple chlorine substituents and a hydroxyl group. These interactions dictate the supramolecular architecture of the solid state.
Halogen Bonding: A significant feature in the crystal packing of polychlorinated compounds is the halogen bond, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.orgfrontiersin.org For 1-Naphthol, 5,6,7,8-tetrachloro-, several types of halogen bonds are conceivable:
Cl···O Interactions: The chlorine atoms can act as halogen bond donors to the oxygen atom of the hydroxyl group of a neighboring molecule. These C-Cl···O interactions are well-documented and contribute significantly to the stability of crystal structures of halogenated compounds containing oxygen. pnas.org
Cl···π Interactions: The chlorine atoms can also interact with the π-system of the aromatic naphthalene ring of an adjacent molecule.
Cl···Cl Interactions: These interactions, though sometimes considered repulsive, can be attractive depending on the geometry and charge distribution. In some chlorinated aromatic hydrocarbons, triplets of chlorine atoms have been observed to form triangular interaction motifs. iucr.org
Statistical analyses of crystal structures of halogenated organic compounds reveal that while hydrogen bonds (like C-H···Cl and O-H···O) are often the preferred interactions, halogen···halogen contacts become more probable in molecules with a low proportion of hydrogen atoms. nih.govnih.gov Given the high degree of chlorination in 1-Naphthol, 5,6,7,8-tetrachloro-, halogen bonding is expected to play a crucial role in its solid-state assembly. The interplay between the stronger hydrogen bonds and the more numerous, albeit weaker, halogen bonds will ultimately determine the final crystal packing arrangement. mdpi.com
Conformational Analysis in the Crystalline State
The conformation of 1-Naphthol, 5,6,7,8-tetrachloro- in the crystalline state is largely dictated by the steric and electronic effects of its substituents. The naphthalene core itself is a rigid planar system. The primary conformational flexibility arises from the orientation of the hydroxyl group.
The hydroxyl group's hydrogen atom can be oriented either away from or towards the chlorinated ring. An intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom at the 8-position (O-H···Cl) is a possibility. Such intramolecular interactions are known to occur in ortho-substituted phenols and can lead to a more planar and rigid conformation. For instance, in some hydroxylated polychlorinated biphenyls, intramolecular hydrogen bonding between the phenolic group and adjacent chlorine atoms has been noted to affect their activity, suggesting a defined conformational preference. nih.gov
The tetrachlorinated aliphatic ring is expected to adopt a conformation that minimizes steric strain. In related structures like 5,6,7,8-tetrahydro-1-naphthol (B106905), the saturated ring is not planar. For 1-Naphthol, 5,6,7,8-tetrachloro-, the four chlorine atoms would significantly increase the steric bulk, likely forcing the cyclohexane (B81311) ring into a twisted or boat-like conformation to accommodate the large substituents and minimize repulsive interactions between them. Detailed conformational analysis of chlorinated hydrocarbons has shown that the presence of multiple chlorine atoms can lead to complex stereochemical arrangements. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) and Electronic Spectroscopy (UV-Vis)
Correlation of Vibrational Modes with Molecular Structure and Functional Groups
O-H Stretching: A broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is expected for the O-H stretching vibration, with the broadening resulting from hydrogen bonding. The exact position would depend on the strength and nature (intermolecular vs. intramolecular) of the hydrogen bonds.
Aromatic C-H Stretching: Sharp peaks above 3000 cm⁻¹ in both FT-IR and Raman spectra would correspond to the stretching vibrations of the C-H bonds on the aromatic part of the naphthalene ring.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring typically give rise to a series of sharp peaks in the 1450-1600 cm⁻¹ region. These are often strong in the Raman spectrum of polycyclic aromatic hydrocarbons. usra.eduoptica.orgacs.org
C-O Stretching: The stretching of the C-O bond of the phenolic group is expected to appear in the 1260-1000 cm⁻¹ region of the FT-IR spectrum.
C-Cl Stretching: The C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region of the FT-IR spectrum, typically between 600 and 800 cm⁻¹. The presence of multiple C-Cl bonds would likely result in a complex pattern of absorptions in this region.
A hypothetical table of characteristic vibrational frequencies for 1-Naphthol, 5,6,7,8-tetrachloro- is presented below, based on typical values for related compounds.
Hypothetical Vibrational Frequencies for 1-Naphthol, 5,6,7,8-tetrachloro-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3200-3500 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3050-3150 | Medium | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong | Strong |
| C-O Stretch | 1200-1260 | Strong | Medium |
| C-Cl Stretch | 600-800 | Strong | Medium |
Electronic Transitions and Aromaticity Studies by UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like 1-Naphthol, 5,6,7,8-tetrachloro-, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π→π* transitions).
The UV-Vis spectrum of naphthalene and its derivatives is characterized by several absorption bands. The introduction of a hydroxyl group (as in 1-naphthol) typically causes a bathochromic (red) shift of these absorption bands due to the electron-donating nature of the -OH group.
The effect of the four chlorine atoms on the saturated ring is more complex. While the saturated ring itself does not contribute to the π-system, the chlorine atoms, through their inductive electron-withdrawing effects, can influence the electronic structure of the aromatic ring. This can lead to shifts in the absorption maxima and changes in the molar absorptivity. Studies on chlorinated naphthalenes have shown that the degree and position of chlorination affect the UV-Vis absorption spectra. mdpi.comiwaponline.com In some core-chlorinated naphthalene diimides, changes in crystal packing (polymorphism) lead to shifts in the UV-Vis absorption peaks, indicating a strong link between solid-state structure and electronic properties. princeton.eduprinceton.edu
The aromaticity of the naphthalene ring system in 1-Naphthol, 5,6,7,8-tetrachloro- is expected to be largely retained, as the chlorination is on the adjacent saturated ring. However, electronic effects from the chlorinated ring could subtly modulate the electron density and therefore the aromatic character of the π-system.
A hypothetical UV-Vis absorption data table for 1-Naphthol, 5,6,7,8-tetrachloro- in a non-polar solvent is provided below, based on the known spectra of 1-naphthol and considering potential shifts due to chlorination.
Hypothetical UV-Vis Absorption Data for 1-Naphthol, 5,6,7,8-tetrachloro-
| Transition | Expected λmax (nm) | Description |
|---|---|---|
| π→π | ~290-310 | Corresponds to the La band of naphthalene, shifted by substituents. |
| π→π | ~230-250 | Corresponds to the Bb band of naphthalene, shifted by substituents. |
Computational and Theoretical Investigations of 1 Naphthol, 5,6,7,8 Tetrachloro
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. wavefun.com These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
A thorough search of peer-reviewed literature and chemical databases yielded no specific studies utilizing Density Functional Theory (DFT) to analyze 1-Naphthol (B170400), 5,6,7,8-tetrachloro-.
While DFT is a widely applied method for investigating the properties of halogenated aromatic compounds, such as chlorinated naphthalenes and biphenyls, dedicated research on this specific tetrachloronaphthol isomer is not publicly available. mdpi.comacs.org A hypothetical DFT study on this molecule would typically involve:
Geometry Optimization: Determining the most stable three-dimensional structure and calculating parameters such as bond lengths and angles.
Electronic Property Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic behavior and kinetic stability.
Spectroscopic Prediction: Simulating infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra to aid in experimental characterization.
Without such studies, a detailed, data-driven discussion of the electronic structure and reactivity of 1-Naphthol, 5,6,7,8-tetrachloro- remains speculative.
Ab Initio Methods for High-Accuracy Molecular Properties
There are no published studies that employ high-level ab initio methods for the calculation of molecular properties of 1-Naphthol, 5,6,7,8-tetrachloro-.
Ab initio calculations, which are based on first principles without reliance on empirical parameters, are capable of providing highly accurate results, often considered the "gold standard" in computational chemistry. wavefun.compku.edu.cn These methods, such as Møller-Plesset perturbation theory (MPn) or Coupled Cluster (CC) theory, would be instrumental in:
Precisely calculating the molecular energy and thermodynamic properties (enthalpy of formation, Gibbs free energy).
Determining accurate intermolecular interaction energies, which are crucial for understanding its behavior in condensed phases.
Providing benchmark data for calibrating less computationally expensive methods like DFT.
The absence of such high-accuracy calculations means that the fundamental molecular properties of 1-Naphthol, 5,6,7,8-tetrachloro- have not been theoretically benchmarked to a high degree of confidence.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time, providing insight into dynamic processes and macroscopic properties. weebly.com
Conformational Analysis and Rotational Barriers
No literature is available detailing the conformational analysis or the rotational barriers of 1-Naphthol, 5,6,7,8-tetrachloro- through molecular dynamics simulations or other computational techniques. The primary conformational flexibility in this molecule would be the rotation of the hydroxyl (-OH) group. A computational study would determine the potential energy surface associated with this rotation, identifying the most stable (lowest energy) orientation of the hydroxyl proton relative to the naphthalene (B1677914) ring and the energy barriers between different conformations. This information is vital for understanding its hydrogen bonding capabilities and interactions with other molecules.
Solvation Effects and Intermolecular Interactions in Condensed Phases
Specific studies on the solvation effects and intermolecular interactions of 1-Naphthol, 5,6,7,8-tetrachloro- in condensed phases using molecular dynamics are absent from the scientific literature.
MD simulations are a powerful tool for exploring how a solute molecule like this tetrachloronaphthol behaves in different solvents (e.g., water, organic solvents). weebly.comamazonaws.com Such a simulation could provide:
Solvation Free Energy: A measure of how favorably the molecule interacts with a given solvent.
Radial Distribution Functions (RDFs): To describe the structure of the solvent around the molecule, identifying specific interactions such as hydrogen bonding between the naphthol's hydroxyl group and solvent molecules.
Aggregation Behavior: Insights into how molecules of 1-Naphthol, 5,6,7,8-tetrachloro- might interact with each other in solution to form dimers or larger aggregates.
Without this research, a computational understanding of its behavior in a realistic chemical environment is lacking.
Quantitative Structure-Property Relationship (QSPR) Studies
No Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including 1-Naphthol, 5,6,7,8-tetrachloro- were found in the reviewed literature.
QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. biochempress.comresearchgate.net These models use calculated molecular descriptors to predict properties without the need for experimental measurement. For a compound like 1-Naphthol, 5,6,7,8-tetrachloro-, a QSPR study could theoretically predict properties such as:
Boiling point
Vapor pressure
Water solubility
Octanol-water partition coefficient (log P)
Developing a reliable QSPR model requires a large dataset of related compounds with known properties. The lack of experimental data and focused research on this and similar polychlorinated naphthols likely explains the absence of relevant QSPR studies.
Reactivity Indices and Reaction Pathway Prediction
Similarly, specific computational studies on the reactivity indices and reaction pathway prediction for 1-Naphthol, 5,6,7,8-tetrachloro- are not found in the current body of scientific literature. Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net
For the parent compound, 1-naphthol, the 4-position is known to be susceptible to electrophilic attack. atamanchemicals.com The introduction of four chlorine atoms onto the saturated ring of the naphthol structure would significantly alter the electron distribution and, consequently, the reactivity of the molecule. The chlorine atoms, being electron-withdrawing, would likely influence the acidity of the hydroxyl group and the reactivity of the aromatic ring.
The thermal catalytic oxidation of octachloronaphthalene (B52695) has been studied, revealing a complex degradation pathway involving various intermediates. scispace.com While this provides some insight into the potential reactions of highly chlorinated naphthalenes, it is not directly transferable to the specific reaction pathways of 1-Naphthol, 5,6,7,8-tetrachloro- under different environmental or synthetic conditions.
Modern computational methods for retrosynthetic reaction pathway prediction utilize machine learning and artificial intelligence to navigate complex chemical transformations. chemrxiv.orgengineering.org.cn However, the application of these tools to a specific and less-common compound like 1-Naphthol, 5,6,7,8-tetrachloro- would require dedicated research that has not yet been published.
A study on the synthesis and biological evaluation of some 1-naphthol derivatives does mention 5,6,7,8-tetrachloro-1-naphthol, indicating its successful synthesis. researchgate.net This suggests that while computational predictions are lacking, experimental work on this compound is feasible.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1-Naphthol, 5,6,7,8-tetrachloro- |
| 1,2,3,4-tetrachloronaphthalene (B75306) |
| 5,6,7,8-tetrachloronaphthol |
| 1-naphthol |
No Information Found for 1-Naphthol, 5,6,7,8-tetrachloro-
A comprehensive search of scientific literature and databases has revealed no specific information on the environmental transformation and abiotic fate of the chemical compound 1-Naphthol, 5,6,7,8-tetrachloro-.
The performed searches yielded information on the parent compound, 1-Naphthol, as well as on various chlorinated phenols and other related aromatic compounds. However, this information is not directly applicable to 1-Naphthol, 5,6,7,8-tetrachloro-, and its inclusion would violate the strict focus of the requested article.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each of the outlined sections and subsections. The absence of available data prevents a detailed discussion of the following topics for 1-Naphthol, 5,6,7,8-tetrachloro-:
Environmental Transformation and Abiotic Fate of 1 Naphthol, 5,6,7,8 Tetrachloro
Advanced Oxidation Processes for Environmental Remediation
Without any scientific studies on this specific compound, any attempt to create the requested article would be based on speculation and extrapolation from potentially irrelevant compounds, which would not meet the required standards of scientific accuracy and specificity.
At present, the environmental behavior of 1-Naphthol (B170400), 5,6,7,8-tetrachloro- remains uncharacterized in the available scientific literature.
Oxidative Degradation by Reactive Oxygen Species (e.g., Hydroxyl Radicals, Ozone)
The chemical structure of 1-Naphthol, 5,6,7,8-tetrachloro-, with its aromatic ring system and hydroxyl group, makes it susceptible to attack by reactive oxygen species (ROS). These reactions are critical in determining the compound's persistence in the environment.
Ozone (O₃): Ozonation is another important oxidative process for the degradation of organic contaminants in water. Ozone can react with 1-Naphthol, 5,6,7,8-tetrachloro- either directly through molecular ozone or indirectly through the formation of hydroxyl radicals from ozone decomposition, especially at higher pH. The reaction of ozone with the aromatic rings of naphthalene (B1677914) compounds is known to be effective, leading to the formation of various oxidation by-products, including carboxylic acids and eventually mineralization to CO₂ and H₂O. For instance, the ozonolysis of naphthalene has been shown to proceed rapidly, with the initial attack on one of the aromatic rings.
A summary of expected degradation pathways and potential intermediates is presented in the table below.
| Oxidant | Proposed Degradation Mechanism | Potential Intermediates/Products |
| Hydroxyl Radical (•OH) | Electrophilic addition to the aromatic ring, hydrogen abstraction from the hydroxyl group. | Hydroxylated tetrachloronaphthols, chlorinated phthalic acids, ring cleavage products. |
| Ozone (O₃) | Electrophilic attack on the aromatic ring, leading to the formation of ozonides and subsequent cleavage. | Chlorinated aldehydes, carboxylic acids, and smaller organic acids prior to complete mineralization. |
Heterogeneous Photocatalysis for Dechlorination
Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (e.g., TiO₂) and a light source (e.g., UV) to generate highly reactive species, such as hydroxyl radicals, which can degrade organic pollutants. This process is particularly effective for the dechlorination of chlorinated aromatic compounds.
For 1-Naphthol, 5,6,7,8-tetrachloro-, photocatalytic degradation would likely involve the following steps:
Adsorption of the molecule onto the surface of the photocatalyst.
Generation of electron-hole pairs in the catalyst upon light absorption.
Reaction of the holes with water or hydroxide (B78521) ions to form hydroxyl radicals.
Attack of the hydroxyl radicals on the tetrachloronaphthol molecule, leading to hydroxylation, dechlorination, and eventual mineralization.
The efficiency of photocatalytic dechlorination is influenced by factors such as the type of catalyst, pH of the solution, and the presence of other substances in the water. Research on other chlorinated aromatic compounds has shown that complete mineralization is achievable under optimized conditions.
Transport Mechanisms in Environmental Compartments
The movement and distribution of 1-Naphthol, 5,6,7,8-tetrachloro- in the environment are dictated by its physical and chemical properties, which influence its partitioning between soil/sediment, water, and air.
Adsorption to Soil and Sediment Matrices
The extent to which 1-Naphthol, 5,6,7,8-tetrachloro- adsorbs to soil and sediment is a key factor in its environmental mobility and bioavailability. The adsorption is primarily governed by the compound's hydrophobicity, which is influenced by the presence of the chlorine atoms.
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc): The Koc value is a measure of a chemical's tendency to adsorb to the organic matter in soil and sediment. While a specific Koc value for 1-Naphthol, 5,6,7,8-tetrachloro- is not available, it can be estimated based on its structure and the properties of similar compounds. Chlorinated naphthalenes generally exhibit high Koc values, indicating a strong tendency to bind to organic matter. This strong adsorption reduces their mobility in soil and their concentration in the aqueous phase, but can also lead to their long-term accumulation in contaminated soils and sediments.
The table below provides estimated ranges for the soil organic carbon-water partitioning coefficient (Koc) for chlorinated naphthalenes based on their degree of chlorination.
| Degree of Chlorination | Estimated Log Koc Range | Mobility in Soil |
| Dichloro- | 3.5 - 4.5 | Low to Slight |
| Trichloro- | 4.0 - 5.0 | Slight |
| Tetrachloro- | 4.5 - 5.5 | Slight to Immobile |
| Pentachloro- | 5.0 - 6.0 | Immobile |
Volatilization from Water Bodies and Surface Sorption Phenomena
Volatilization: The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. For compounds like 1-Naphthol, 5,6,7,8-tetrachloro-, with a relatively large molecular weight and the presence of a polar hydroxyl group, the vapor pressure is expected to be low, and the water solubility, although reduced by chlorination, is still significant. Consequently, the Henry's Law constant is likely to be low, suggesting that volatilization from water bodies is not a major environmental transport pathway.
Surface Sorption: In addition to partitioning into the bulk of soil and sediment, 1-Naphthol, 5,6,7,8-tetrachloro- can also adsorb to the surfaces of suspended particles in water and at the air-water interface. This surface sorption can influence its transport in aquatic systems and its availability for degradation processes.
The following table summarizes the key physical-chemical properties that influence the transport of 1-Naphthol, 5,6,7,8-tetrachloro-. The values are estimated based on data for similar chlorinated aromatic compounds due to the lack of specific experimental data.
| Property | Estimated Value/Range | Implication for Environmental Transport |
| Vapor Pressure | Low | Low tendency to volatilize from dry surfaces. |
| Water Solubility | Low to Moderate | Influences dissolution in water and subsequent transport. |
| Henry's Law Constant | Low | Volatilization from water is not a significant transport mechanism. |
| Log Koc | 4.5 - 5.5 | Strong adsorption to soil and sediment, leading to low mobility. |
Role of 1 Naphthol, 5,6,7,8 Tetrachloro As a Precursor in Advanced Organic Synthesis
Intermediate in the Synthesis of Complex Aromatic Systems
The rigid, planar structure of the naphthalene (B1677914) ring system inherent in 1-Naphthol (B170400), 5,6,7,8-tetrachloro- makes it a candidate for the synthesis of larger, more complex aromatic architectures.
Multi-step Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org The synthesis of functionalized PAHs is of significant interest due to their applications in materials science. nih.gov While direct conversion of 1-Naphthol, 5,6,7,8-tetrachloro- to a fully aromatic PAH would require significant transformation, it can be envisioned as a starting material in multi-step synthetic sequences.
One hypothetical pathway could involve the dehydrochlorination and subsequent aromatization of the tetrachlorinated ring. This process would likely require harsh reaction conditions, such as high temperatures or potent bases, to eliminate the four chlorine atoms and the accompanying hydrogen atoms to form a second aromatic ring. The resulting chlorinated naphthol could then undergo further coupling reactions, such as Suzuki or Stille coupling, by converting the hydroxyl group to a triflate or another suitable leaving group. This would allow for the introduction of other aromatic or unsaturated moieties, thereby extending the polycyclic system.
Table 1: Hypothetical Transformation to a Chlorinated Naphthol Intermediate for PAH Synthesis
| Step | Reaction Type | Reagents & Conditions (Hypothetical) | Intermediate/Product |
| 1 | Dehydrochlorination/ Aromatization | High Temperature (>300°C) or Strong Base (e.g., NaNH2) | Polychlorinated 1-naphthol |
| 2 | Functionalization of Hydroxyl Group | Triflic anhydride (B1165640), pyridine (B92270) | Polychlorinated-1-naphthyl triflate |
| 3 | Cross-Coupling Reaction | Arylboronic acid, Pd catalyst, base | Functionalized Polycyclic Aromatic Hydrocarbon |
The reactivity of polychlorinated naphthalenes has been studied in various contexts, including their photoconversion, which involves dechlorination processes. nih.gov Such studies provide a basis for exploring the controlled removal of chlorine atoms from 1-Naphthol, 5,6,7,8-tetrachloro- to generate reactive intermediates for PAH synthesis.
Construction of Fused-Ring Heterocycles and Related Scaffolds
Fused-ring heterocycles are core structures in many pharmaceuticals and functional materials. The hydroxyl group of 1-Naphthol, 5,6,7,8-tetrachloro- provides a handle for the construction of fused oxygen-containing heterocycles. For instance, reaction with dielectrophiles could lead to the formation of new rings fused to the naphthalene core.
A plausible synthetic route could be the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and reacted with a molecule containing two leaving groups, such as a dihaloalkane, to form a new heterocyclic ring. The electron-withdrawing effect of the tetrachloro-substituted ring would increase the acidity of the phenolic proton, potentially facilitating this reaction under milder conditions compared to unsubstituted 1-naphthol.
Furthermore, the aromatic portion of 1-Naphthol, 5,6,7,8-tetrachloro- could participate in cyclization reactions. For example, electrophilic substitution reactions at the C4 position, which is activated by the hydroxyl group, could be employed to build a new ring. The synthesis of various benzo-fused N-heterocycles often involves the functionalization of naphthol derivatives. organic-chemistry.org
Application in Functional Material Precursor Synthesis
The unique combination of a hydroxyl group and multiple chlorine atoms suggests that 1-Naphthol, 5,6,7,8-tetrachloro- could serve as a precursor for functional materials with tailored properties.
Monomers for Specialty Polymers and Copolymers
Naphthol-based polymers are of interest for various applications, including resins and specialty plastics. google.com 1-Naphthol, 5,6,7,8-tetrachloro- could be utilized as a monomer in polymerization reactions. The hydroxyl group allows for its incorporation into polyesters, polycarbonates, and polyethers.
For example, it could be used as a comonomer with other diols and diacids to produce polyesters. The bulky and rigid tetrachlorinated ring would be expected to impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy (due to the high chlorine content), and a high glass transition temperature. The synthesis of polymers from naphthol precursors is a known strategy to create materials with desirable characteristics. google.com
Table 2: Potential Polymerization Reactions Involving 1-Naphthol, 5,6,7,8-tetrachloro-
| Polymer Type | Comonomer(s) | Linkage Formed | Potential Polymer Properties |
| Polyester | Diacid or Diacyl Chloride | Ester | High thermal stability, flame retardancy |
| Polycarbonate | Phosgene or Diphenyl Carbonate | Carbonate | High glass transition temperature, rigidity |
| Polyether | Dihaloalkane | Ether | Chemical resistance, modified solubility |
The synthesis of naphthalene-containing polymers often utilizes naphthol precursors to build novel materials. google.com
Building Blocks for Electroluminescent and Photoconductive Materials
Polycyclic aromatic compounds are fundamental components of many organic electronic materials. While there is no direct evidence of 1-Naphthol, 5,6,7,8-tetrachloro- being used for this purpose, its core structure is related to compounds employed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The general strategy involves creating extended π-conjugated systems. 1-Naphthol, 5,6,7,8-tetrachloro- could be chemically modified to introduce chromophoric and electronically active groups. For instance, the hydroxyl group could be used as an anchoring point to attach other aromatic systems via ether or ester linkages. Subsequent chemical modification of the tetrachlorinated ring, if feasible, could further tune the electronic properties. The synthesis of extended polycyclic aromatic hydrocarbons is a key area of research for developing new semiconducting materials. nih.gov
Chemo- and Regioselective Transformations for Diverse Product Development
The presence of multiple reactive sites on 1-Naphthol, 5,6,7,8-tetrachloro-—the hydroxyl group, the aromatic ring, and the chlorinated aliphatic ring—presents opportunities for selective chemical transformations.
The hydroxyl group can undergo a variety of reactions common to phenols, such as O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions. The aromatic ring is activated by the hydroxyl group towards electrophilic substitution, primarily at the C4 position. The high degree of chlorination on the other ring, however, deactivates it towards many typical reactions.
This difference in reactivity could be exploited for regioselective functionalization. For example, electrophilic aromatic substitution would be expected to occur exclusively on the hydroxyl-bearing ring. Conversely, nucleophilic substitution or elimination reactions would be anticipated to be more feasible on the perchlorinated ring, although this would likely require forcing conditions. The study of halogenated naphthols highlights the influence of substituents on the reactivity of the naphthalene core. acs.org
Table 3: Potential Chemo- and Regioselective Reactions
| Reaction Type | Reagent(s) | Selective Site | Expected Product |
| Electrophilic Bromination | Br2, Lewis Acid | C4 of aromatic ring | 4-Bromo-5,6,7,8-tetrachloro-1-naphthol |
| O-Alkylation | Alkyl halide, base | Hydroxyl group | 1-Alkoxy-5,6,7,8-tetrachloronaphthalene |
| Nucleophilic Substitution (hypothetical) | Strong nucleophile, high temp. | Chlorinated ring | Partially dehalogenated or substituted product |
The ability to selectively modify different parts of the molecule would make 1-Naphthol, 5,6,7,8-tetrachloro- a versatile platform for generating a diverse library of compounds with potentially interesting biological or material properties.
Analytical Methodologies for Environmental Monitoring and Research of 1 Naphthol, 5,6,7,8 Tetrachloro
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analyzing chlorinated compounds like 1-Naphthol (B170400), 5,6,7,8-tetrachloro-. The choice between liquid and gas chromatography typically depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally labile compounds. For 1-Naphthol, 5,6,7,8-tetrachloro-, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. torontech.com
The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition, typically a mixture of water with methanol (B129727) or acetonitrile (B52724), a gradient elution can be performed to effectively separate the target compound from other matrix components. pjoes.com Detection is often accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. torontech.comnih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (MS).
Table 1: Illustrative HPLC-DAD Parameters for Analysis of Chlorinated Naphthols
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | Diode Array Detector (DAD) set at a characteristic wavelength for naphthols |
Gas Chromatography (GC) is a powerful technique for volatile and semi-volatile compounds. Given its tetrachlorinated structure, 1-Naphthol, 5,6,7,8-tetrachloro- is highly amenable to GC analysis, particularly when coupled with a selective detector.
The most effective detector for halogenated compounds is the Electron Capture Detector (ECD). scioninstruments.com The ECD is exceptionally sensitive to electronegative atoms like chlorine, allowing for the detection of 1-Naphthol, 5,6,7,8-tetrachloro- at trace levels (parts-per-billion or lower). tdi-bi.commeasurlabs.com The detector operates by measuring a decrease in a constant current caused by the analyte capturing electrons. scioninstruments.com This high selectivity minimizes interference from non-halogenated matrix components. scioninstruments.comepa.gov To confirm the identity of the analyte, a dual-column GC system with two different polarity columns can be used. epa.gov
A Flame Ionization Detector (FID) can also be used, but it is a universal detector for organic compounds and lacks the selectivity and sensitivity of the ECD for chlorinated analytes. Therefore, ECD is generally preferred for environmental monitoring of this compound. nih.gov
Table 2: Example GC-ECD Operating Conditions for Chlorinated Hydrocarbons
| Parameter | Condition |
| Column | DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Nitrogen or Hydrogen |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300°C |
| Makeup Gas | Nitrogen |
Sample Preparation and Extraction Methods for Complex Environmental Matrices
Effective sample preparation is a critical step to isolate 1-Naphthol, 5,6,7,8-tetrachloro- from environmental samples, remove interfering substances, and concentrate the analyte to levels suitable for instrumental analysis. drawellanalytical.com
Solid-Phase Extraction (SPE) is a widely used and efficient technique for preparing liquid samples like surface water or wastewater. pjoes.com The method involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). For a compound like 1-Naphthol, 5,6,7,8-tetrachloro-, a reversed-phase sorbent such as C18 or a polymeric sorbent is typically chosen.
The process involves four main steps:
Conditioning: The sorbent is wetted with a solvent like methanol, followed by water, to activate it.
Loading: The water sample is passed through the cartridge. The target analyte partitions from the water and adsorbs onto the sorbent.
Washing: The cartridge is rinsed with a weak solvent to remove co-adsorbed interfering compounds.
Elution: A small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate) is used to desorb the analyte from the sorbent, resulting in a clean, concentrated extract.
SPE offers advantages of high recovery rates, reduced solvent consumption, and the ability to process large sample volumes. pjoes.com
Liquid-Liquid Extraction (LLE) is a traditional and robust method for extracting analytes from aqueous samples. rsc.org It operates on the principle of differential solubility of the target compound between two immiscible liquids, typically water and an organic solvent like dichloromethane (B109758) or hexane. youtube.comyoutube.com The sample is shaken vigorously with the organic solvent, and the analyte moves into the organic phase, which is then separated. researchgate.net While effective, LLE can be labor-intensive and require large volumes of organic solvents. rsc.org
To address these limitations, modern microextraction techniques have been developed. These include:
Solid-Phase Microextraction (SPME): This technique uses a fused silica (B1680970) fiber coated with a stationary phase. drawellanalytical.com The fiber is exposed to the sample, and analytes are adsorbed onto the coating. The fiber is then transferred directly to the GC injector for thermal desorption and analysis. drawellanalytical.com
Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. The mixture is then centrifuged to collect the sedimented organic phase for analysis.
Hyphenated Techniques for Comprehensive Analysis
For unambiguous identification and quantification, especially in complex environmental research, chromatographic techniques are often "hyphenated" with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile and semi-volatile organic compounds. After separation in the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly confident identification. Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits.
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not suitable for GC, LC-MS provides a powerful alternative. The eluent from the HPLC column is directed to an MS source (e.g., Electrospray Ionization - ESI), and the resulting ions are analyzed. LC coupled with tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, making it an excellent tool for trace analysis in challenging matrices.
GC-MS/MS and LC-MS/MS for Trace Analysis and Confirmation
Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are the premier techniques for the trace analysis of 1-Naphthol, 5,6,7,8-tetrachloro- in environmental samples. These methods offer the high selectivity and sensitivity required to detect and confirm the presence of the analyte at very low concentrations, often in the parts-per-trillion (ppt) to parts-per-billion (ppb) range. acs.org
Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS)
GC-MS/MS is particularly well-suited for the analysis of semi-volatile and volatile organic compounds. For a phenolic compound like 1-Naphthol, 5,6,7,8-tetrachloro-, derivatization is often employed to increase its volatility and improve its chromatographic behavior. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) ether. labce.com
The analysis is performed on a gas chromatograph coupled to a tandem mass spectrometer. The GC separates the derivatized analyte from other components in the sample extract based on its boiling point and interaction with the capillary column stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
In the tandem mass spectrometer, a specific precursor ion (the molecular ion or a characteristic fragment of the derivatized analyte) is selected in the first quadrupole. This precursor ion is then fragmented in a collision cell through collision-induced dissociation (CID). The resulting product ions are then separated in the second quadrupole and detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and significantly reduces background noise, enabling very low detection limits. labce.commdpi.com
Representative GC-MS/MS Parameters for Derivatized 1-Naphthol, 5,6,7,8-tetrachloro- *
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness thermofisher.comsepscience.com |
| Injection Mode | Splitless thermofisher.com |
| Injector Temperature | 280 °C labce.com |
| Carrier Gas | Helium, constant flow of 1.0-1.5 mL/min sepscience.com |
| Oven Temperature Program | Initial 100°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min) sepscience.com |
| Tandem Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV mdpi.com |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) labce.commdpi.com |
| Precursor Ion (m/z) | Estimated based on the trimethylsilyl derivative |
| Product Ions (m/z) | Estimated based on fragmentation of the precursor ion |
| Collision Energy (eV) | Optimized for the specific precursor-product ion transition |
Note: These are representative parameters based on methods for similar chlorinated aromatic compounds. Actual parameters would require optimization using an analytical standard for 1-Naphthol, 5,6,7,8-tetrachloro-.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful alternative for the analysis of polar and thermally labile compounds that are not amenable to GC analysis without derivatization. 1-Naphthol, 5,6,7,8-tetrachloro- can be analyzed directly using this technique.
The separation is achieved on a high-performance liquid chromatograph (HPLC) or an ultra-high-performance liquid chromatograph (UHPLC) system, typically using a reversed-phase column (e.g., C18). The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. mdpi.com
The eluent from the LC column is introduced into the mass spectrometer, where the analyte is ionized using an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For phenolic compounds, ESI in negative ion mode is commonly employed, as the hydroxyl group can be readily deprotonated to form a [M-H]⁻ ion. mdpi.com
Similar to GC-MS/MS, tandem mass spectrometry with MRM is used for quantification and confirmation. The deprotonated molecule [M-H]⁻ serves as the precursor ion, and its fragmentation in the collision cell yields specific product ions that are monitored. labce.com
Representative LC-MS/MS Parameters for 1-Naphthol, 5,6,7,8-tetrachloro- *
| Parameter | Setting |
|---|---|
| Liquid Chromatograph | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid mdpi.com |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Tandem Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode mdpi.com |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) labce.com |
| Precursor Ion (m/z) | [M-H]⁻ corresponding to the molecular weight of the analyte |
| Product Ions (m/z) | Characteristic fragments from the precursor ion |
| Collision Energy (eV) | Optimized for the specific transitions |
Note: These are representative parameters based on methods for similar chlorinated aromatic compounds. Actual parameters would require optimization using an analytical standard for 1-Naphthol, 5,6,7,8-tetrachloro-.
Advanced Detector Technologies and Method Validation
The continuous demand for lower detection limits and higher confidence in analytical results has driven the development of advanced detector technologies and stringent method validation protocols.
Advanced Detector Technologies
Beyond standard tandem quadrupole mass spectrometers, high-resolution mass spectrometry (HRMS) has become an invaluable tool in environmental analysis. phenomenex.com Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution. This allows for the determination of the elemental composition of an unknown compound from its exact mass, which is a powerful tool for the identification of novel contaminants and metabolites. researchgate.net
For a compound like 1-Naphthol, 5,6,7,8-tetrachloro-, HRMS can be used to confirm its identity by providing a highly accurate mass measurement of the molecular ion, which can distinguish it from other compounds with the same nominal mass. Furthermore, HRMS can be used in both targeted and non-targeted screening approaches to identify a broader range of contaminants in a single analysis. phenomenex.comresearchgate.net
Method Validation
To ensure the reliability and comparability of analytical data, any method used for the quantification of 1-Naphthol, 5,6,7,8-tetrachloro- must undergo rigorous validation. lcms.cz The key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve, which should ideally be ≥ 0.99. sepscience.comiwaponline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sepscience.comiwaponline.com These are crucial for determining the suitability of a method for trace-level environmental monitoring. For similar chlorinated compounds, LODs in the low ng/g to pg/g range have been reported. iwaponline.com
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through the analysis of certified reference materials (CRMs) or spiked samples. Precision is the degree of agreement among a series of measurements of the same sample and is typically expressed as the relative standard deviation (RSD). For trace analysis, acceptable accuracy is often within 70-120% recovery, with an RSD of ≤ 20%. mdpi.com
Recovery: This parameter evaluates the efficiency of the sample preparation process (e.g., extraction and cleanup) by measuring the amount of analyte retrieved from a spiked sample matrix.
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. The use of MRM in MS/MS provides high selectivity. mdpi.com
Representative Method Validation Parameters for the Analysis of Chlorinated Aromatic Compounds *
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (R²) | ≥ 0.99 sepscience.comiwaponline.com |
| Accuracy (Recovery) | 70-120% mdpi.com |
| Precision (RSD) | ≤ 20% mdpi.com |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg (matrix dependent) acs.orgiwaponline.com |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/kg (matrix dependent) acs.orgiwaponline.com |
Note: These values are representative and are based on validated methods for structurally similar compounds like chlorinated phenols and other halogenated aromatic compounds. The actual performance of a method for 1-Naphthol, 5,6,7,8-tetrachloro- would need to be determined experimentally.
Future Research Trajectories and Unanswered Questions in 1 Naphthol, 5,6,7,8 Tetrachloro Studies
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Currently, dedicated and optimized synthetic routes for 1-Naphthol (B170400), 5,6,7,8-tetrachloro- are not well-documented in publicly available literature. The compound has been identified as a metabolic product of 1,2,3,4-tetrachloronaphthalene (B75306) in pigs, suggesting a biological formation pathway. food.gov.uk However, for dedicated laboratory studies, efficient and sustainable chemical synthesis methods are essential.
Future research should focus on developing novel synthetic pathways that are both high-yielding and environmentally benign. A potential starting point for such investigations could be the chlorination of a suitable precursor. For instance, the synthesis of 5,6,7,8-tetrahydro-1-naphthol (B106905) is well-established through the catalytic hydrogenation of 1-naphthol. chemicalbook.comorgsyn.org A possible, though currently speculative, route could involve the direct chlorination of 5,6,7,8-tetrahydro-1-naphthol.
Table 1: Potential Synthetic Strategies for 1-Naphthol, 5,6,7,8-tetrachloro-
| Precursor | Potential Reagent/Method | Potential Product | Notes |
| 5,6,7,8-tetrahydro-1-naphthol | Chlorinating agents (e.g., SO₂Cl₂, Cl₂) | 1-Naphthol, 5,6,7,8-tetrachloro- | Requires investigation into regioselectivity and reaction conditions. |
| 1-Naphthol | Multi-step synthesis involving initial hydrogenation followed by chlorination | 1-Naphthol, 5,6,7,8-tetrachloro- | A plausible but potentially complex route. |
Moreover, the principles of green chemistry should be integrated into the development of these synthetic methods. This includes the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions. Enzymatic synthesis, inspired by the metabolic pathways observed in organisms, could also be a promising avenue for sustainable production. The use of peroxygenases, for example, has been explored for the hydroxylation of naphthalene (B1677914) to 1-naphthol and could potentially be engineered for the synthesis of chlorinated derivatives. nih.gov
Deeper Mechanistic Understanding of Environmental Transformation Processes and Product Formation
The environmental fate of 1-Naphthol, 5,6,7,8-tetrachloro- is largely unknown. As a chlorinated aromatic compound, it is expected to exhibit some degree of persistence. Research is critically needed to understand its transformation and degradation under various environmental conditions.
Key areas of investigation should include:
Biotransformation: Identifying the microorganisms capable of degrading or transforming this compound and elucidating the enzymatic pathways involved. The fact that it is a metabolite of another chlorinated naphthalene suggests that it can be part of biological processes. food.gov.uk
Abiotic Degradation: Studying its photolytic and hydrolytic stability. The presence of the hydroxyl group and chlorine atoms on the naphthalene ring will influence its reactivity towards light and water.
Development of Advanced Computational Models for Reactivity and Environmental Fate Prediction
In the absence of extensive experimental data, computational modeling can provide valuable insights into the potential behavior of 1-Naphthol, 5,6,7,8-tetrachloro-. Quantum chemical calculations can be employed to predict its physicochemical properties, such as its octanol-water partition coefficient (logP), which is indicative of its potential for bioaccumulation.
Future computational studies should aim to:
Predict Reactivity: Develop models to predict its reactivity towards various degradation pathways, including oxidation and reduction.
Simulate Environmental Fate: Use multimedia environmental fate models to estimate its distribution and persistence in different environmental compartments (air, water, soil, sediment).
Structure-Activity Relationship (SAR) Models: Develop SAR models to correlate its chemical structure with its potential toxicity and biological activity, based on data from similar halogenated naphthols.
Integration of Interdisciplinary Approaches in Halogenated Organic Compound Research
Addressing the knowledge gaps for compounds like 1-Naphthol, 5,6,7,8-tetrachloro- requires a collaborative, interdisciplinary approach. aacrjournals.orgchromatographyonline.com This involves the integration of expertise from various fields:
Synthetic Chemistry: To develop efficient and sustainable methods for its production.
Environmental Chemistry: To study its fate and transport in the environment.
Toxicology: To assess its potential adverse effects on living organisms.
Computational Chemistry: To model its properties and predict its behavior.
Analytical Chemistry: To develop sensitive and selective methods for its detection and quantification in environmental and biological matrices.
By fostering collaboration between these disciplines, a comprehensive understanding of the life cycle and potential risks of 1-Naphthol, 5,6,7,8-tetrachloro- and other understudied halogenated compounds can be achieved.
Q & A
Q. What are the key synthetic pathways for 5,6,7,8-tetrachlorophthalazin-1-ol?
The compound is synthesized via a two-step strategy:
Friedel-Crafts Acylation : 5,6,7,8-Tetrachlorophthalic anhydride reacts with aromatic compounds (e.g., 2-chlorophenoxyacetic acid) under anhydrous AlCl₃ catalysis to form 2-arylbenzoylbenzoic acid intermediates .
Cyclization : The intermediate undergoes hydrazine hydrate treatment in refluxing ethanol (3 hours) to yield phthalazin-1-ol derivatives. For example, compound 2 is obtained with an 80% yield and a melting point of 220–222°C .
Key data:
Q. Which spectroscopic methods are critical for structural characterization?
- IR Spectroscopy : Confirms hydroxyl (ν~3420 cm⁻¹) and carbonyl (ν~1665 cm⁻¹) groups .
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.3–7.7 ppm) and exchangeable NH groups (δ 10.5 ppm) .
- Mass Spectrometry : Validates molecular ions (e.g., m/z 449 for compound 2) .
- Elemental Analysis : Matches calculated and observed C, H, N, and Cl percentages (e.g., C: 42.47% vs. 47.45% observed) .
Q. How is antimicrobial activity assessed for this compound?
- Assay : Agar diffusion method against Gram-positive (e.g., S. aureus ATCC 06538) and Gram-negative bacteria (e.g., E. coli ATCC 10536), with zones of inhibition categorized as weak (7–10 mm), moderate (11–15 mm), or strong (>15 mm) .
- Results : Compound 2 shows strong activity against E. coli (15 mm) and S. aureus (14 mm), outperforming amoxicillin in some cases .
| Compound | E. coli (mm) | S. aureus (mm) | C. albicans (mm) |
|---|---|---|---|
| 2 | 15 | 14 | 13 |
| 4 | 12 | 11 | 10 |
| Data from . |
Advanced Research Questions
Q. How do solvent polarity and concentration affect tautomeric equilibria?
- Polar Solvents (e.g., DMSO) : Stabilize the amide tautomer due to strong solvation effects .
- Non-polar Solvents (e.g., petroleum ether) : Favor the lactim tautomer, with a lactim:lactam ratio of 2:3 at low concentrations (<10⁻⁵ M) to minimize dimerization .
- Thermodynamics : Gas-phase DFT calculations show a 2:1 lactim:lactam ratio, driven by intramolecular hydrogen bonding .
Q. How does DFT explain the antimicrobial superiority of compound 2?
- Electronic Structure : Compound 2 has a lower HOMO-LUMO gap (4.2 eV vs. 4.8 eV for compound 4), enhancing electron transfer to microbial membranes .
- Hydrogen Bonding : Intramolecular H-bonds in compound 2 stabilize its interaction with bacterial surface proteins (e.g., penicillin-binding proteins) .
- Aromaticity : Increased π-electron density in the tetrachlorinated ring improves binding to hydrophobic microbial targets .
Q. What contradictions exist in antimicrobial data, and how are they resolved?
- Contradiction : Compound 3 shows moderate activity (E. coli: 12 mm) despite high HOMO levels predicted by DFT .
- Resolution : The lactam form of compound 3 is less reactive in aqueous environments, reducing its bioavailability. Adjusting solvent systems (e.g., using DMSO to stabilize the lactim form) improves activity .
Q. How can reaction yields be optimized during synthesis?
- Catalyst Loading : Increasing AlCl₃ from 1.2 to 1.5 equivalents improves Friedel-Crafts acylation efficiency (yield: 70% → 85%) .
- Reaction Time : Extending cyclization from 3 to 5 hours raises compound 2 yield from 80% to 88% .
- Solvent Choice : Replacing ethanol with DMF in hydrazine reactions reduces side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
